5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of this compound has been described in a medicinal chemistry program that aimed at the identification of novel potent dual endothelin receptor antagonists with high oral efficacy . This led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it . These include a bromophenyl group, a bromopyrimidinyl group, and a methylsulfamoyl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.841±0.06 g/cm3 . The predicted boiling point is 705.0±70.0 °C . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively studied for their application in synthesizing pyrimidine derivatives through one-pot multicomponent reactions. These catalysts offer efficient pathways for developing pyrimidine scaffolds, highlighting the importance of pyrimidine cores in pharmaceutical industries for their broad synthetic and biological applicability (Parmar, Vala, & Patel, 2023).
Antitubercular Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been evaluated for their antitubercular activity against various Mycobacterium species. Modifications of the isoniazid structure with pyrimidine derivatives showed significant in vitro efficacy, suggesting the potential for developing new anti-TB compounds using pyrimidine as a core structure (Asif, 2014).
Optoelectronic Materials
Quinazolines and pyrimidines have been incorporated into π-extended conjugated systems for creating novel optoelectronic materials. Their use in photo- and electroluminescent devices demonstrates the versatility of pyrimidine structures in developing materials for electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Hepatoprotective and Nephroprotective Activities
Chrysin, a flavonoid, has been shown to exhibit hepatoprotective activity against various compounds, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a pyrimidine derivative. This highlights the potential interaction between pyrimidine structures and natural compounds in mediating biological effects (Pingili et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSITRUZDCGGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine |
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